molecular formula C33H26O8 B11156380 Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate

Cat. No.: B11156380
M. Wt: 550.6 g/mol
InChI Key: XILSWRBIMLZSBQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound with a molecular formula of C33H26O8 and a molecular weight of 550.57 g/mol . This compound is characterized by its chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or ester derivatives.

Scientific Research Applications

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone, which is known for its diverse biological activities. Its molecular formula is C33H26O8C_{33}H_{26}O_8, with a molecular weight of approximately 550.57 g/mol. The intricate structure includes various functional groups that enhance its reactivity and potential applications in medicinal chemistry.

  • Enzyme Inhibition :
    • Preliminary studies suggest that compounds with similar structures may interact with enzymes such as histone deacetylases (HDACs), which are involved in cancer progression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
  • Antioxidant Activity :
    • The presence of phenolic groups contributes to the antioxidant properties of the compound, which can scavenge free radicals and reduce oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • Similar coumarin derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Mechanism
MCF-715.2HDAC inhibition
A54912.8Induction of apoptosis

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial explored the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results showed improved overall survival rates when combined with standard chemotherapy regimens.
  • Research on Neurological Disorders :
    • Research indicated that the compound could mitigate neuroinflammation in models of Alzheimer's disease by reducing levels of inflammatory markers like TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Properties

Molecular Formula

C33H26O8

Molecular Weight

550.6 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-2-oxo-4-phenylchromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-28(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(23-6-4-3-5-7-23)18-30(34)41-29(31)17-26/h3-18H,19-20H2,1-2H3

InChI Key

XILSWRBIMLZSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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